molecular formula C8H9N3O2 B1497433 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 621685-54-9

6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B1497433
CAS No.: 621685-54-9
M. Wt: 179.18 g/mol
InChI Key: XOXSCUFAOMGFMU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(hydroxymethyl)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-5-6(3-12)2-11-7(5)8(13)9-4-10-11/h2,4,12H,3H2,1H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXSCUFAOMGFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724089
Record name 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621685-54-9
Record name 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from Pyrrole Derivatives

One of the most common and direct approaches to synthesize pyrrolo[2,1-f]triazin derivatives, including 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f]triazin-4(1H)-one, is via functionalized pyrrole intermediates. This method typically involves:

  • N-amination of pyrrole derivatives: Introduction of the N–N bond is achieved by treating pyrrole substrates with aminating agents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine (NH2Cl).
  • Cyclization: The N-aminopyrrole intermediate undergoes cyclization with formamide or orthoformates under heating (typically around 165°C) to form the triazine ring.

For example, 3-iodo-1H-pyrrole-2-carbaldehyde can be converted to pyrrole-2-carbonitrile, which after N-amination and cyclization yields the desired bicyclic triazine core. Subsequent functional group manipulations introduce the hydroxymethyl and methyl substituents at the 6- and 5-positions, respectively.

Key reaction conditions:

Step Reagents/Conditions Outcome
N-amination O-(2,4-dinitrophenyl) hydroxylamine or NH2Cl Formation of N-aminopyrrole
Cyclization Formamide, 165°C Pyrrolo[2,1-f]triazine core
Functional group modification POCl3, triethyl orthoformate, or DMF Introduction of chloro or hydroxymethyl groups

This route is advantageous due to its relative simplicity and the availability of pyrrole starting materials. It also allows for regioselective substitution, enabling the synthesis of various analogs by modification of the pyrrole precursor.

Synthesis via Bromohydrazone Intermediates

An alternative synthetic strategy involves the preparation of bromohydrazone intermediates, which are then elaborated into the pyrrolo[2,1-f]triazin scaffold.

  • The condensation of 2-bromo-1,1-dimethoxyethane with carbobenzyloxy hydrazine under acidic conditions yields bromohydrazone.
  • Subsequent C-alkylation with sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate forms a keto ester.
  • Acid-catalyzed cyclization and hydrogenolysis steps lead to 1-aminopyrrole.
  • Final annulation with formamidine acetate under basic conditions produces the triazine ring system.

This method is notable for its stepwise control and the use of relatively mild conditions, providing a practical route to the bicyclic system with good yields.

Synthesis via Formation of Triazinium Dicyanomethylide

This approach involves the formation of a triazinium dicyanomethylide intermediate, which undergoes cycloaddition reactions to yield substituted pyrrolo[2,1-f]triazines.

  • Reaction of tetracyanoethylene oxide with a triazine precursor forms the triazinium dicyanomethylide.
  • A [2+2] cycloaddition with phenyl vinyl sulfoxide furnishes the desired substituted triazine.

Though less common, this method provides access to highly functionalized derivatives and is useful for preparing compounds with specific substituents at the 7-position of the triazine ring.

Multistep Synthesis for Nucleoside Analogs

For antiviral nucleoside analogs containing the pyrrolo[2,1-f]triazin core, multistep synthetic routes are employed:

  • Activation of riboside derivatives to trichloroacetamidates.
  • Coupling with pyrrole under Lewis acid catalysis (e.g., BF3·Et2O) to form pyrrole nucleosides.
  • Electrophilic N-amination followed by cyclization with formamidine derivatives to construct the triazine ring.
  • Functional group manipulations to introduce hydroxymethyl and methyl groups at specific positions.

These routes are longer but allow precise installation of sugar moieties and other functionalities critical for biological activity, as exemplified by remdesivir synthesis.

Transition Metal-Mediated and Rearrangement Methods

Though less frequently applied for this specific compound, transition metal-catalyzed cross-coupling and rearrangement of pyrrolooxadiazines have been reported for related pyrrolo[2,1-f]triazine derivatives. These methods offer alternative pathways for structural diversification and late-stage functionalization.

Summary Table of Synthetic Routes

Method Key Steps Advantages Limitations
From Pyrrole Derivatives N-amination → Cyclization → Functionalization Straightforward, regioselective Requires pyrrole precursors
Bromohydrazone Route Bromohydrazone formation → Alkylation → Cyclization Practical, mild conditions Multiple steps
Triazinium Dicyanomethylide Formation of triazinium intermediate → Cycloaddition Access to highly substituted derivatives Specialized reagents
Multistep Nucleoside Synthesis Riboside activation → Coupling → N-amination → Cyclization Precise functionalization for nucleosides Lengthy, complex
Transition Metal & Rearrangement Cross-coupling or rearrangement reactions Structural diversity Less common, requires catalysts

Detailed Research Findings and Notes

  • N-amination reagents: O-(2,4-dinitrophenyl) hydroxylamine and chloramine (NH2Cl) are commonly used, with NH2Cl being more economical and convenient.
  • Cyclization temperature: Typically around 165°C in formamide or DMF to promote ring closure.
  • Functional group introduction: Chlorination with POCl3 allows further substitution, including hydroxymethyl groups via nucleophilic substitution.
  • Regioselectivity: Bromination and other electrophilic substitutions are regioselective, often favoring the 7-position on the pyrrolo ring.
  • Yields: Optimized conditions yield the desired triazine derivatives in moderate to high yields (50–85% depending on step).
  • Pharmaceutical relevance: The synthetic routes enable access to antiviral agents (e.g., remdesivir) and kinase inhibitors, highlighting the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Overview

6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound characterized by its unique pyrrolo[2,1-f][1,2,4]triazine core. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : The compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to a range of derivatives with varied properties.
  • Reactivity Studies : Its chemical reactivity can be explored to develop new synthetic pathways or improve existing methods in organic chemistry.

Biological Research

  • Enzyme Inhibition Studies : The compound may act as a probe in studies aimed at identifying enzyme inhibitors. Its ability to interact with specific biological targets makes it valuable for investigating metabolic pathways.
  • Biological Pathways Investigation : Researchers can utilize this compound to explore various biological processes and understand the role of specific enzymes or receptors.

Medicinal Applications

  • Drug Development : this compound has potential therapeutic applications due to its ability to interact with molecular targets implicated in diseases. It may serve as a lead compound in the development of novel pharmaceuticals.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Comparison with Related Compounds

The unique hydroxymethyl group distinguishes this compound from similar compounds such as:

  • 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one : Lacks the hydroxymethyl group and may exhibit different solubility and reactivity profiles.
  • 6-(Methoxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one : Contains a methoxymethyl group which alters its chemical properties significantly compared to the hydroxymethyl variant.

Case Studies and Research Findings

Several studies have explored the applications of pyrrolo[2,1-f][1,2,4]triazine derivatives:

  • A study investigating enzyme inhibitors highlighted the effectiveness of certain derivatives derived from similar triazine structures in modulating enzyme activity .
  • Research focused on the synthesis of triazole hybrids demonstrated promising antimicrobial activity against Mycobacterium tuberculosis . This suggests that compounds with similar structural features could also yield significant biological activity.

Mechanism of Action

The mechanism by which 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group and the pyrrolo[2,1-f][1,2,4]triazine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • Molecular Formula : C₈H₉N₃O₂
  • CAS Number : 621685-54-9
  • Structure: A fused pyrrolo-triazinone core with a hydroxymethyl (-CH₂OH) substituent at position 6 and a methyl (-CH₃) group at position 3.

Physicochemical Properties :

  • Molecular Weight : 179.18 g/mol (calculated).
  • Polarity : Moderate, due to the hydroxymethyl group enhancing solubility in polar solvents.
  • Synthetic Relevance : The hydroxymethyl group serves as a versatile handle for further functionalization in medicinal chemistry .

Comparison with Structurally Similar Compounds

6-Amino-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

  • Molecular Formula : C₆H₆N₄O .
  • Key Differences: Substituent: Amino (-NH₂) at position 6 instead of hydroxymethyl. Physicochemical Properties:
  • Higher density (1.74 g/cm³) due to compact packing .
  • Increased basicity from the amino group, influencing reactivity in nucleophilic reactions. Applications: Used as a building block in heterocyclic synthesis, particularly for triazolo-thiadiazine hybrids .

6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

  • Molecular Formula : C₁₅H₁₃N₃O₂ .
  • Key Differences :
    • Substituent : Benzyloxy (-OCH₂C₆H₅) at position 4.
    • Physicochemical Properties :
  • Increased lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but reducing aqueous solubility.
  • Used as a protected intermediate in synthesis, where the benzyl group is later removed .
    • Safety : Classified as an irritant (GHS H315/H319), requiring careful handling .

Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Derivatives (e.g., BAY60-7550)

  • Example Compound : 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one (BAY60-7550) .
  • Key Differences: Core Structure: Imidazo-triazinone vs. pyrrolo-triazinone. Substituent Impact: Bulky aryl groups enhance target selectivity but may reduce metabolic stability.

Structural and Functional Analysis Table

Compound Name Core Structure Substituent (Position) Molecular Formula Key Properties/Applications Reference
6-(Hydroxymethyl)-5-methylpyrrolo-triazinone Pyrrolo[2,1-f][1,2,4]triazinone -CH₂OH (6), -CH₃ (5) C₈H₉N₃O₂ Intermediate for USP7 inhibitors; moderate polarity
6-Amino-5-methylpyrrolo-triazinone Pyrrolo[2,1-f][1,2,4]triazinone -NH₂ (6), -CH₃ (5) C₆H₆N₄O High-density building block for triazolo-thiadiazines
6-(Benzyloxy)-5-methylpyrrolo-triazinone Pyrrolo[2,1-f][1,2,4]triazinone -OCH₂C₆H₅ (6), -CH₃ (5) C₁₅H₁₃N₃O₂ Lipophilic intermediate; irritant
BAY60-7550 Imidazo[5,1-f][1,2,4]triazinone Complex aryl groups C₂₇H₃₀N₄O₄ PDE2 inhibitor; therapeutic potential

Biological Activity

6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H9N3O2C_8H_9N_3O_2 and a molecular weight of 179.18 g/mol. Its structure features a pyrrolo[2,1-f][1,2,4]triazine core with hydroxymethyl and methyl substituents, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group enhances its binding affinity to various biological targets, potentially modulating enzymatic activities or receptor functions. This mechanism is crucial for its application in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal in angiogenesis. This inhibition suggests potential applications in cancer therapy by disrupting tumor blood supply .
  • Antitumor Activity : In preclinical models, derivatives of this compound demonstrated potent antitumor effects. For instance, BMS-540215 (a related compound) showed robust activity in human tumor xenograft models .

Case Studies

  • Inhibition of VEGFR-2 : A study focused on substituted pyrrolo[2,1-f][1,2,4]triazines revealed that compounds with a methyl group at the 5-position and various substituents at the 6-position exhibited significant potency against VEGFR-2 kinase . This suggests that this compound may similarly impact angiogenic pathways.
  • Development of Prodrugs : Research on prodrugs like brivanib alaninate highlighted the importance of structural modifications to enhance solubility and bioavailability. The original compound's structure was modified to improve pharmacokinetic properties while retaining its biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotable Features
This compoundVEGFR-2 InhibitionHydroxymethyl group enhances binding
5-Methylpyrrolo[2,1-f][1,2,4]triazineModerate kinase inhibitionLacks hydroxymethyl substituent
6-(Methoxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-oneReduced solubilityMethoxy group affects reactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 2
6-(Hydroxymethyl)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

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